An In-depth Technical Guide to 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 51959-57-0)
An In-depth Technical Guide to 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 51959-57-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a spirocyclic hydantoin derivative, has emerged as a molecule of significant interest in medicinal chemistry and pharmacology. Initially identified as a novel chemotype of Delta Opioid Receptor (DOR) agonists, its therapeutic potential extends to myelostimulating and neuroprotective activities.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and diverse biological activities, with a focus on its mechanism of action and potential applications in drug discovery and development.
Introduction: A Privileged Scaffold in Modern Drug Discovery
Spirohydantoins are recognized as "privileged structures" in medicinal chemistry, signifying their ability to bind to multiple, diverse biological targets and serve as a versatile scaffold for library synthesis.[3] 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exemplifies this, demonstrating a range of biological effects that underscore its potential as a lead compound for various therapeutic indications. Its unique three-dimensional structure provides a framework for the development of selective and potent modulators of key physiological pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃O₂ | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| IUPAC Name | 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | [1] |
| CAS Number | 51959-57-0 | |
| Appearance | White to pale yellow solid | [4] |
Synthesis and Manufacturing
The synthesis of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its analogs can be achieved through several established synthetic routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.
Classical Approaches: Strecker and Bucherer-Bergs Reactions
The Strecker and Bucherer-Bergs reactions are cornerstone methods for the synthesis of spirohydantoins.
-
Strecker Reaction: This method involves the reaction of an N-substituted piperidinone with a cyanide source (e.g., KCN or TMSCN) and an amine, typically aniline, to form an α-amino nitrile intermediate.[3][5] Subsequent reaction with an isocyanate followed by acid-catalyzed cyclization yields the spirohydantoin core.[5]
-
Bucherer-Bergs Reaction: This one-pot synthesis utilizes a ketone (in this case, a piperidinone derivative), ammonium carbonate, and a cyanide source to directly form the hydantoin ring.[2]
A Safer, High-Yield Alternative
A significant advancement in the synthesis of this compound is a patented method that avoids the use of highly toxic cyanides.[4] This approach utilizes readily available and less hazardous starting materials, making it more suitable for large-scale production.
Protocol: Cyanide-Free Synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione [4]
This protocol is based on a patented method and offers a high-yield, safer alternative to traditional cyanidation reactions.
Materials:
-
Diethyl oxalate
-
Urea
-
Ammonium carbonate
-
Sodium metal
-
Anhydrous methanol
-
Concentrated hydrochloric acid
-
2-(Ethylamino)acetaldehyde (or a suitable precursor)
-
Potassium ferricyanide
-
Deionized water
Step-by-Step Procedure:
-
Formation of the Primary Product:
-
In a reflux condenser equipped with a sealed stirrer and a drying tube, add magnesium-dried anhydrous methanol.
-
Carefully add sodium metal to the stirred methanol, maintaining the temperature at approximately 28-30°C.
-
Sequentially add urea and diethyl oxalate, and stir for 30 minutes.
-
Add ammonium carbonate and continue stirring for 2.5-3 hours.
-
-
Formation of the Secondary Product:
-
The primary product from the previous step is mixed with concentrated hydrochloric acid to prepare the secondary product.
-
-
Final Reaction and Product Formation:
-
The secondary product is reacted with 2-(ethylamino)acetaldehyde and potassium ferricyanide.
-
-
Isolation and Purification:
-
The reaction mixture is filtered to isolate a white solid precipitate.
-
The filtrate is concentrated to one-third of its volume to yield a reprecipitate, which is also collected by filtration.
-
The combined solids are washed with deionized water to give a white solid.
-
The final product is dried in air for 2 hours, followed by drying under reduced pressure for 24 hours.
-
This method has been reported to achieve yields of up to 91.95% with a purity of over 99.7%.[4]
Caption: Cyanide-free synthesis workflow.
Biological Activities and Therapeutic Potential
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has demonstrated a compelling profile of biological activities, positioning it as a promising candidate for further investigation in several therapeutic areas.
Delta Opioid Receptor (DOR) Agonism
A key discovery was the identification of this compound and its derivatives as a novel chemotype of selective DOR agonists.[1][6] This is particularly significant as DORs are a potential target for treating neurologic and psychiatric disorders, but the development of DOR agonists has been hampered by adverse effects associated with previous chemotypes, such as the SNC80 class.[6][7]
Mechanism of Action:
-
G-Protein Biased Signaling: 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its analogs exhibit a signaling profile that is biased towards G-protein pathways with a promisingly low efficacy for β-arrestin 2 recruitment.[1][8] This is a highly desirable characteristic, as β-arrestin recruitment by some DOR agonists has been linked to adverse effects like convulsions and tachyphylaxis.[6]
-
Orthosteric Binding: Molecular docking and dynamic simulation studies have confirmed that this chemotype can logically fit into the orthosteric binding site of the DOR.[1][6]
Caption: G-protein biased signaling at the DOR.
The most potent compound from this class has demonstrated anti-allodynic efficacy in a model of inflammatory pain, highlighting its potential for the development of novel therapeutics for conditions such as chronic pain.[1]
Myelostimulating Properties
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have shown significant myelostimulating activity.[1][2] In studies involving cyclophosphamide-induced myelosuppression, these compounds accelerated the regeneration of lymphocyte and granulocyte pools in the bone marrow.[2] This suggests a potential therapeutic application in treating conditions like neutropenia.[1]
Proposed Mechanism:
The primary proposed mechanism for this activity is the stimulation of hematopoietic cell regeneration in the bone marrow.[1]
Pan-Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)
This class of compounds has also been identified as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes (PHD1-3).[9] By inhibiting these enzymes, they can stabilize HIF, leading to the upregulation of erythropoietin (EPO) production. This makes them attractive candidates for the treatment of anemia.[9]
Applications in Research and Drug Development
The unique pharmacological profile of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione makes it a valuable tool for both basic research and translational drug development.
-
Pharmacological Probe: Its selectivity for DOR and G-protein biased signaling make it an excellent pharmacological tool for studying the physiological roles of the delta opioid receptor.
-
Lead Compound for Optimization: The spirohydantoin core is a versatile scaffold that allows for synthetic derivatization to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.[1]
-
Negative Control: In certain biochemical assays, this compound can serve as a useful negative control.[1]
Future Directions
The discovery of the diverse biological activities of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its analogs opens up several avenues for future research:
-
In-depth Mechanistic Studies: Further elucidation of the precise molecular interactions with the DOR and the downstream signaling pathways will be crucial for understanding its therapeutic potential and potential liabilities.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the spirohydantoin scaffold will be essential for optimizing its pharmacological profile for different therapeutic targets.
-
Preclinical and Clinical Development: Promising analogs should be advanced into preclinical models of pain, anemia, and other relevant disease states to validate their therapeutic efficacy and safety.
Conclusion
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compelling example of a privileged scaffold with significant therapeutic potential. Its multifaceted pharmacology, including G-protein biased DOR agonism and myelostimulating activity, makes it a valuable lead compound for the development of novel therapeutics for a range of debilitating conditions. The availability of a safe and efficient synthetic route further enhances its attractiveness for further investigation and development by the scientific and pharmaceutical communities.
References
-
Gong, Y. D., & Kim, H. (2004). Solution-Phase Parallel Synthesis of Spirohydantoins. ACS Combinatorial Science, 6(6), 543-546. [Link]
-
Sarges, R., Howard Jr, H. R., & Kelbaugh, P. R. (1982). Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry, 47(22), 4081-4085. [Link]
-
Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2005). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. The Journal of Organic Chemistry, 70(25), 10456-10463. [Link]
-
Ivanova, Y., & Venelinov, T. (2004). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Journal of the Chinese Chemical Society, 51(5B), 1129-1136. [Link]
-
Gong, Y. D., & Kim, H. (2005). Solution-phase parallel synthesis of spirohydantoins. Journal of Combinatorial Chemistry, 7(2), 242-245. [Link]
-
Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Washington University School of Medicine Research Profiles. [Link]
-
Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]
- CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.
-
Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]
-
Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]
-
Campo, G., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. [Link]
-
Yegoryan, M., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]
-
Campo, G., et al. (2021). Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy. IRIS. [Link]
-
Bemis, G. W., et al. (2015). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Academia.edu. [Link]
Sources
- 1. 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione|CAS 51959-57-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia [academia.edu]
